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Compound of Interest

Compound Name: 3-Bromo-5-methoxy-1H-indazole

Cat. No.: B1292453

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 885519-30-2

Abstract

3-Bromo-5-methoxy-1H-indazole is a heterocyclic aromatic organic compound that belongs
to the indazole class of molecules. The indazole scaffold is a well-recognized pharmacophore
in medicinal chemistry, known for its presence in numerous biologically active compounds,
particularly as kinase inhibitors in oncology.[1][2][3] This technical guide provides a
comprehensive overview of the chemical properties, synthesis, and potential biological
significance of 3-Bromo-5-methoxy-1H-indazole, serving as a resource for researchers in
drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Bromo-5-methoxy-1H-indazole is
presented in Table 1. While specific experimental data for some properties are not readily
available in the public domain, the provided information is based on supplier data and
computational predictions.

Table 1: Chemical and Physical Properties of 3-Bromo-5-methoxy-1H-indazole
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Property Value Source
CAS Number 885519-30-2 [4]
Molecular Formula CsH7BrN20 [4]
Molecular Weight 227.06 g/mol [4]
Appearance Not specified

Melting Point Not specified

Boiling Point Not specified

Solubility Not specified

Note: Spectroscopic data (*H NMR, 3C NMR) for this specific compound are not available in
the cited search results. Researchers should perform their own analytical characterization upon
synthesis.

Synthesis and Experimental Protocols

The synthesis of 3-Bromo-5-methoxy-1H-indazole can be approached through various
synthetic strategies common for substituted indazoles. A plausible synthetic route starts from 2-
Methyl-4-methoxybenzenamine.[5] While a detailed, step-by-step protocol for this specific
conversion is not publicly documented, a general methodology for a structurally similar isomer,
7-Bromo-5-methoxy-1H-indazole, provides a valuable template.[6]

General Synthetic Workflow

The synthesis of substituted bromo-methoxy-indazoles typically involves a multi-step process
that can be generalized as follows:
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Caption: Generalized synthetic workflow for bromo-indazole derivatives.
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Exemplary Experimental Protocol (Adapted from a
similar compound)

The following protocol is an adapted methodology based on the synthesis of a structural isomer
and should be optimized for the synthesis of 3-Bromo-5-methoxy-1H-indazole.[6]

Step 1: Bromination of the Aniline Precursor

Dissolve the starting aniline (e.g., 4-methoxy-2-methylaniline) in a suitable solvent such as
chloroform.[6]

o Cool the solution to approximately 0°C.[6]

e Slowly add a solution of bromine in the same solvent dropwise.[6]
 Stir the reaction mixture for several hours at 0°C.[6]

o Concentrate the mixture under reduced pressure.[6]

e The crude product can be purified by recrystallization or precipitation to yield the brominated
aniline derivative.[6]

Step 2: Diazotization and Cyclization

Suspend the brominated aniline derivative in a solution of a strong acid (e.g., hydrochloric
acid).[6]

e Cool the suspension to 0°C.[6]
e Add a solution of sodium nitrite in water dropwise to form the diazonium salt.[6]
¢ Neutralize the solution carefully with a base like sodium acetate.[6]

» In a separate flask, prepare a solution of a suitable reagent for the subsequent cyclization
step (e.g., 2-methyl-2-propanethiol in ethanol).[6]

e Add the diazonium salt solution dropwise to this second solution at 0°C and stir.[6]
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e The intermediate is then extracted and subjected to a final cyclization step, often using a
strong base like potassium tert-butoxide in a solvent like DMSO, to yield the indazole ring
system.[6]

o The final product is purified using techniques such as column chromatography or preparative
HPLC.[6]

Biological Significance and Applications in Drug
Discovery

The indazole core is a key structural motif in a multitude of compounds with diverse biological
activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[7][8]

Kinase Inhibition

A primary area of interest for indazole derivatives is in the development of protein kinase
inhibitors.[1][2] Kinases are crucial enzymes in cellular signaling pathways, and their
dysregulation is a hallmark of many diseases, particularly cancer. The indazole structure can
mimic the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit
their activity.[9]
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Caption: Mechanism of kinase inhibition by an indazole derivative.

Potential as a Scaffold in Oncology

Derivatives of 3-bromo-indazoles are actively being investigated as inhibitors of various kinases
implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2
(VEGFR-2) and Polo-like kinase 4 (PLK4).[1][3][10] The bromine atom at the 3-position
provides a convenient synthetic handle for further chemical modifications, allowing for the
generation of libraries of compounds for structure-activity relationship (SAR) studies.[2]

Experimental Evaluation of Biological Activity

The biological activity of 3-Bromo-5-methoxy-1H-indazole and its derivatives can be
assessed using a variety of in vitro assays.
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3.3.1. Kinase Inhibition Assay

A common method to determine the inhibitory potential of a compound against a specific
kinase is a luminescence-based assay that measures the amount of ATP remaining after the
kinase reaction.[1][11]

Assay Preparation Kinase Reaction
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Prepare Master Mix Dispense into Add Test Compound VST
(Buffer, ATP, Substrate) 96-well plate (e.g., Indazole derivative) ¥

Click to download full resolution via product page
Caption: Workflow for a luminescence-based kinase inhibition assay.
3.3.2. Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of the compound on cancer cell lines can be determined using an
MTT assay.[2][9] This colorimetric assay measures the metabolic activity of cells, which is an
indicator of cell viability.

Conclusion

3-Bromo-5-methoxy-1H-indazole represents a valuable building block for the synthesis of
novel, biologically active molecules. Its core indazole structure is a proven pharmacophore for
kinase inhibition, a critical area in modern drug discovery. While specific experimental data for
this compound are limited in the public domain, the general synthetic strategies and biological
evaluation methods outlined in this guide provide a solid foundation for researchers to explore
its potential in developing new therapeutic agents. Further investigation into the synthesis and
biological profiling of this and related compounds is warranted to fully elucidate their
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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